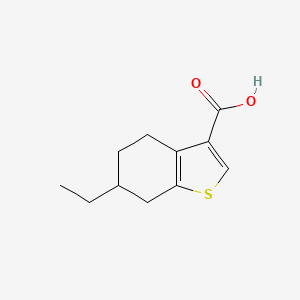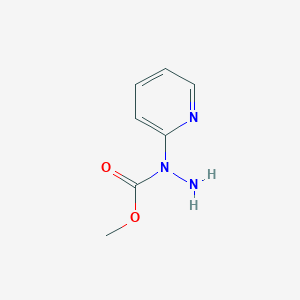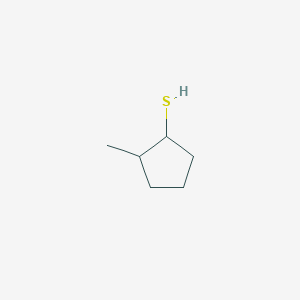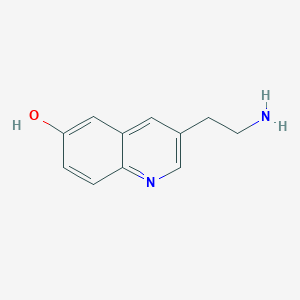
1-Cyclopropyl-2-methylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-methylbutane-1,3-dione is an organic compound with the molecular formula C8H12O2. It is a clear, colorless liquid with a strong aroma and is known for its relatively low toxicity, although it can be irritating to the skin and eyes .
Métodos De Preparación
1-Cyclopropyl-2-methylbutane-1,3-dione is typically synthesized through the reaction of ketone carbonyl compounds with allyl alcohol . The specific synthetic routes and reaction conditions can be found in detailed chemical literature. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
1-Cyclopropyl-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-methylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-Cyclopropyl-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:
1-Cyclopropyl-1,3-butanedione: This compound shares a similar structure but differs in its chemical properties and reactivity.
Indane-1,3-dione: Known for its versatility in various applications, including biosensing and bioimaging.
Cyclopropylacetone: Another related compound with distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C8H12O2/c1-5(6(2)9)8(10)7-3-4-7/h5,7H,3-4H2,1-2H3 |
Clave InChI |
PKCHUWXHRDNJCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)C(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


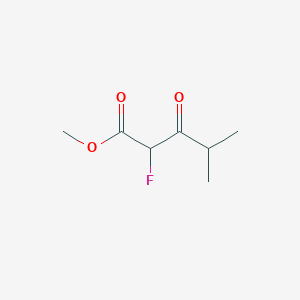
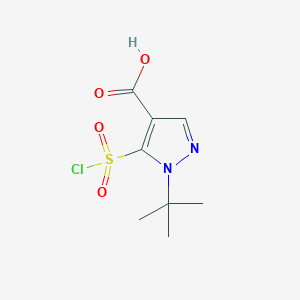
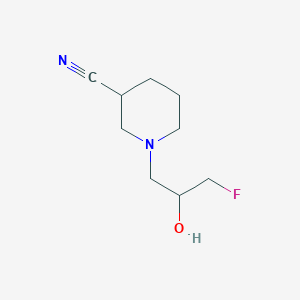
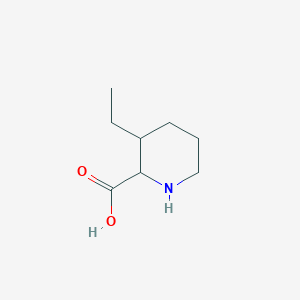
![1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
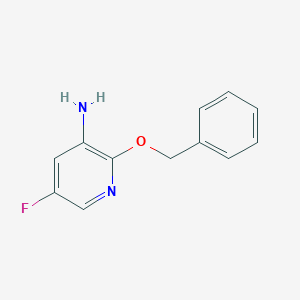


![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
